molecular formula C16H16N4O2 B289499 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole

Numéro de catalogue B289499
Poids moléculaire: 296.32 g/mol
Clé InChI: QXYLNEOZDMNTIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole, also known as BPN, is a synthetic compound with potential applications in scientific research. BPN belongs to the class of benzimidazole derivatives and is a potent inhibitor of protein kinase C (PKC) activity.

Applications De Recherche Scientifique

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been used in several scientific research studies due to its potent inhibitory activity against PKC. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling pathways, including proliferation, differentiation, and apoptosis. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit PKC activity in various cell types, including human lung cancer cells, prostate cancer cells, and human breast cancer cells.

Mécanisme D'action

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This binding leads to the inhibition of PKC activity and downstream signaling pathways. 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which leads to cell death. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF).

Avantages Et Limitations Des Expériences En Laboratoire

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has several advantages for use in lab experiments. It is a potent inhibitor of PKC activity and has been shown to have anticancer activity in various cell types. However, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole has some limitations. It is a synthetic compound and may not accurately represent the natural PKC inhibitors found in cells. In addition, 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. One area of research could focus on the development of more potent and selective PKC inhibitors based on the structure of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole. Another area of research could focus on the use of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole in combination with other anticancer agents to enhance its anticancer activity. In addition, further studies are needed to investigate the potential of 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole as a therapeutic agent for the treatment of cancer and other diseases.

Méthodes De Synthèse

2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with butyl isocyanate to form 2-(1-butyl-1lambda~5~-pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid. This intermediate is then converted to 2-(1-butyl-1lambda~5~-pyridin-4-yl)-4-nitro-1H-benzimidazole by reacting with thionyl chloride and 4-methylmorpholine.

Propriétés

Formule moléculaire

C16H16N4O2

Poids moléculaire

296.32 g/mol

Nom IUPAC

2-(1-butylpyridin-4-ylidene)-4-nitrobenzimidazole

InChI

InChI=1S/C16H16N4O2/c1-2-3-9-19-10-7-12(8-11-19)16-17-13-5-4-6-14(20(21)22)15(13)18-16/h4-8,10-11H,2-3,9H2,1H3

Clé InChI

QXYLNEOZDMNTIJ-UHFFFAOYSA-N

SMILES

CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1

SMILES canonique

CCCCN1C=CC(=C2N=C3C=CC=C(C3=N2)[N+](=O)[O-])C=C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.